

Introduction: The Strategic Importance of 3-Bromotetrahydrofuran in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromotetrahydrofuran

Cat. No.: B096772

[Get Quote](#)

3-Bromotetrahydrofuran (3-BrTHF), identified by its CAS number 19311-37-6, is a halogenated cyclic ether that has emerged as a cornerstone building block in synthetic organic chemistry.^[1] Its molecular structure, featuring a five-membered tetrahydrofuran (THF) ring with a bromine atom at the C3 position, provides a unique nexus of reactivity. The polarity of the carbon-bromine bond, coupled with the influence of the adjacent ether oxygen, makes 3-BrTHF a versatile precursor for a vast array of substituted tetrahydrofurans. These motifs are prevalent in numerous biologically active natural products and pharmaceuticals, including lignans, polyether ionophores, and annonaceous acetogenins, which exhibit significant antitumor and antimicrobial properties.^[1]

This guide offers a comprehensive exploration of the reactivity profile of **3-bromotetrahydrofuran**, moving beyond a simple catalog of reactions to explain the underlying principles that govern its chemical behavior. We will delve into its synthesis, its primary reaction pathways—including nucleophilic substitution, elimination, and organometallic transformations—and its practical applications, providing field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

A clear understanding of a reagent's physical properties is paramount for its safe and effective use in experimental design.

Property	Value	Source
Molecular Formula	C ₄ H ₇ BrO	[2][3]
Molecular Weight	151.00 g/mol	[1][2]
Appearance	Colorless to light yellow or gray liquid/oil	[3][4]
Boiling Point	~151-154.5 °C at 760 mmHg	[3]
Density	~1.56-1.6 g/cm ³	[3][5]
Flash Point	~59 °C	[3]
IUPAC Name	3-bromooxolane	[2][5]
SMILES	C1COCC1Br	[2]

Spectroscopic Signature: While detailed spectra should be acquired for each batch, the expected spectroscopic characteristics provide a crucial validation checkpoint.

- ¹H NMR: The proton at the C3 position (adjacent to the bromine) will appear as a multiplet significantly downfield due to the deshielding effect of the halogen. The remaining protons on the THF ring will appear as complex multiplets in the aliphatic region.
- ¹³C NMR: The carbon atom bonded to bromine (C3) will be the most downfield signal in the aliphatic region.
- IR Spectroscopy: Key stretches will include C-H (aliphatic) vibrations around 2850-3000 cm⁻¹ and a strong C-O-C ether stretch typically observed between 1050-1150 cm⁻¹.[6]

Synthesis of 3-Bromotetrahydrofuran: Establishing the Foundation

The accessibility of 3-BrTHF is a key factor in its widespread use. Several robust synthetic routes have been established, each with distinct advantages.

1. Radical Bromination of Tetrahydrofuran: This is a common laboratory-scale method that involves the free-radical halogenation of the parent heterocycle.

- Causality: The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which abstracts a hydrogen atom from THF. The C2 position is electronically favored for radical formation, but reaction at C3 also occurs. Using N-bromosuccinimide (NBS) as the bromine source allows for a controlled, low concentration of Br_2 , minimizing side reactions.[3]
- Workflow: Tetrahydrofuran is treated with NBS and a catalytic amount of AIBN, often under reflux or photochemical conditions, to yield a mixture of 2- and **3-bromotetrahydrofuran**, which must then be separated.

2. Intramolecular Cyclization (Bromoetherification): This approach offers greater regiochemical control and is amenable to stereoselective variations.

- Causality: The synthesis begins with an unsaturated alcohol, such as 3-buten-1-ol. Reaction with a bromine source (e.g., NBS) first forms a cyclic bromonium ion intermediate across the double bond. The pendant hydroxyl group then acts as an intramolecular nucleophile, attacking one of the carbons of the bromonium ion to close the ring and form the **3-bromotetrahydrofuran** product.[1]
- Advanced Variant - Photoredox Catalysis: A modern, milder approach utilizes visible-light photoredox catalysis. A ruthenium or iridium-based photocatalyst, when excited by light, can initiate the bromoetherification of alkenols using a stable bromine source like carbon tetrabromide (CBr_4), avoiding the use of elemental bromine.[1]

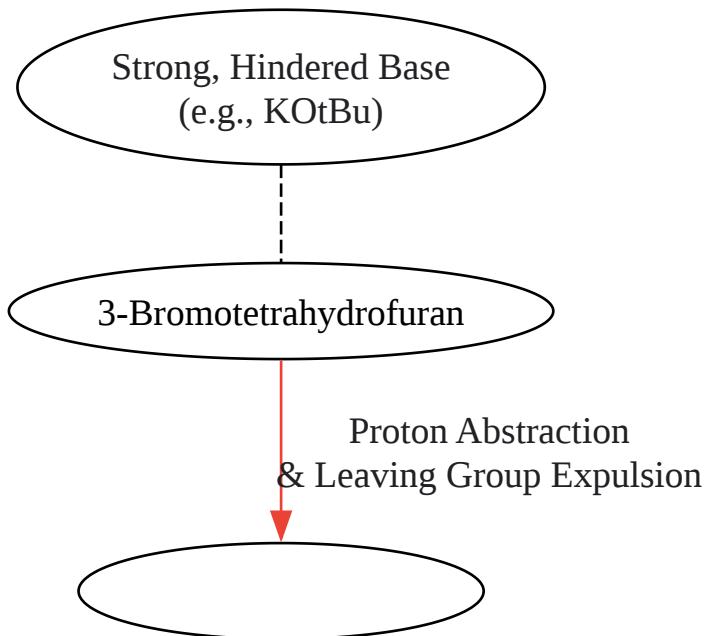
[Click to download full resolution via product page](#)

The Core Reactivity Profile: A Multi-faceted Electrophile

The reactivity of 3-BrTHF is dominated by its nature as an electrophile at the C3 position. The adjacent ether oxygen plays a subtle but important electronic role, influencing the reaction pathways.

Nucleophilic Substitution ($\text{S}_{\text{n}}2$) Reactions: The Workhorse Pathway

The primary mode of reactivity for 3-BrTHF is the nucleophilic substitution of the bromide leaving group.^[3] These reactions typically proceed via an S_N2 mechanism, involving backside attack by a nucleophile at the C3 carbon.^[7]


- Expertise & Causality: The choice of nucleophile directly dictates the functionality installed on the tetrahydrofuran ring. The reaction is driven by the formation of a more stable bond (e.g., C-O, C-N) at the expense of the weaker C-Br bond. The solvent choice is critical; polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.
- Classes of Nucleophiles:
 - Oxygen Nucleophiles: Alkoxides and phenoxides react readily to form 3-alkoxy- and 3-aryloxytetrahydrofuran derivatives. This is a foundational method for creating complex ethers.^[1]
 - Nitrogen Nucleophiles: Primary and secondary amines, as well as azide ions, are effective nucleophiles, leading to the synthesis of 3-amino- and 3-azidotetrahydrofurans, which are valuable precursors for more complex nitrogen-containing heterocycles.^[3]
 - Sulfur Nucleophiles: Thiols and their corresponding thiolates are excellent nucleophiles and react cleanly to produce 3-(alkylthio)- or 3-(arylthio)tetrahydrofurans.^[1]
 - Carbon Nucleophiles: While direct reaction with Grignard or organolithium reagents can be complicated by the Lewis basicity of the ether oxygen, softer carbon nucleophiles like cyanides or enolates can be used to form new C-C bonds.

[Click to download full resolution via product page](#)

Elimination (E2) Reactions: A Competing Pathway

In the presence of strong, sterically hindered bases, an E2 elimination reaction can compete with or even dominate substitution.^[8]

- Causality: A strong, non-nucleophilic base (e.g., potassium tert-butoxide, DBU) will preferentially abstract a proton from a carbon adjacent to the C-Br bond (i.e., C2 or C4). This is followed by the concerted elimination of the bromide ion and the formation of a double bond. Abstraction of a proton from C2 leads to 2,3-dihydrofuran, while abstraction from C4 is also possible. Zaitsev's rule generally predicts the formation of the more substituted (more stable) alkene, though product distribution can be influenced by steric and electronic factors.
[\[8\]](#)

[Click to download full resolution via product page](#)

Organometallic Chemistry: Forming the Grignard Reagent

The formation of a Grignard reagent from 3-BrTHF, creating 3-tetrahydrofurylmagnesium bromide, is a valuable transformation that converts the electrophilic C3 carbon into a potent nucleophile.

- Trustworthiness & Protocol: The preparation requires careful control of conditions. The solvent, typically anhydrous diethyl ether or THF, is crucial not only for its non-protic nature but also for its ability to coordinate and stabilize the resulting Grignard reagent.[\[9\]](#) The reaction is initiated by adding a solution of 3-BrTHF to magnesium turnings. A large excess of magnesium is often used to prevent Wurtz-coupling side reactions.[\[10\]](#) The resulting

organometallic compound can then be used in a wide range of reactions with electrophiles like aldehydes, ketones, and esters.

Ring-Opening Reactions: A Niche but Insightful Reactivity

While the THF ring is generally stable, ring-opening can be induced under specific conditions, particularly with potent Lewis acids or specialized reagents. For instance, N-heterocyclic carbene-boryl triflates have been shown to react with nucleophiles in THF, resulting in the incorporation of the THF skeleton via ring-opening.[11][12] This type of reactivity, while not common for standard applications of 3-BrTHF, highlights the latent reactivity of the ether oxygen and is an area of active research, particularly in the context of Frustrated Lewis Pairs (FLPs).[13]

Applications in Drug Development and Materials Science

The versatile reactivity of 3-BrTHF makes it an indispensable tool for constructing complex molecular architectures.

- Medicinal Chemistry: 3-BrTHF is a key intermediate in the synthesis of novel therapeutics. For example, it is used in the preparation of triazolopyrimidine compounds that act as adenosine receptor inhibitors, which have applications in treating a variety of disorders.[14] Its ability to introduce the tetrahydrofuran moiety allows for the modulation of a drug candidate's polarity, solubility, and metabolic stability—critical parameters in drug design. It has also been used as a building block for antiviral and anticancer agents, as well as certain cephalosporin antibiotics.[3]
- Industrial and Materials Applications: Beyond pharmaceuticals, 3-BrTHF is employed in the synthesis of polymers and specialty resins.[3] The tetrahydrofuran unit can be incorporated into polymer backbones or side chains to modify the material's physical properties, such as its thermal stability or solvent resistance.

Detailed Experimental Protocol: Synthesis of 3-(4-Bromophenoxy)tetrahydrofuran

This protocol exemplifies a standard S_N2 reaction and represents a self-validating system.

Objective: To synthesize 3-(4-bromophenoxy)tetrahydrofuran via nucleophilic substitution of **3-bromotetrahydrofuran** with 4-bromophenol.

Materials:

- **3-Bromotetrahydrofuran** (1.0 eq)
- 4-Bromophenol (1.1 eq)
- Potassium tert-butoxide (KOtBu) (1.2 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromophenol (1.1 eq) and anhydrous DMF.
- Base Addition: Cool the solution to 0 °C using an ice bath. Add potassium tert-butoxide (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the potassium phenoxide salt.
- Electrophile Addition: Add **3-bromotetrahydrofuran** (1.0 eq) dropwise to the reaction mixture at 0 °C.
- Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

- **Workup:** Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
- **Extraction:** Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water (2x) and brine (1x).
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-(4-bromophenoxy)tetrahydrofuran product.

Safety and Handling

3-Bromotetrahydrofuran is a reactive chemical and must be handled with appropriate precautions.

- **GHS Hazards:** It is classified as a flammable liquid and vapor (H226). It causes skin irritation (H315) and serious eye irritation (H319).^[2] Some sources also indicate it may cause respiratory irritation (H335).^[2]
- **Personal Protective Equipment (PPE):** Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.^{[3][4]}
- **Storage:** Store in a tightly closed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames. It is often recommended to store refrigerated (0-10 °C) and protected from light and heat to maintain stability.^[4]
- **Disposal:** Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.

Conclusion

3-Bromotetrahydrofuran is far more than a simple alkyl halide; it is a strategically vital synthon that provides reliable access to the privileged tetrahydrofuran scaffold. Its well-defined reactivity, primarily centered on nucleophilic substitution, allows for the precise and predictable

introduction of a wide range of functional groups. By understanding the interplay between substitution, elimination, and organometallic pathways, and by employing modern synthetic methods, researchers can continue to leverage the power of this versatile building block to construct the complex molecules that drive innovation in medicine and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 3-Bromotetrahydrofuran | C4H7BrO | CID 12929516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 3-Bromotetrahydrofuran 97% | CAS: 19311-37-6 | AChemBlock [achemblock.com]
- 5. americanelements.com [americanelements.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. [Organic Syntheses Procedure](http://orgsyn.org) [orgsyn.org]
- 11. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene-boryl trifluoromethanesulfonate. | Semantic Scholar [semanticscholar.org]
- 13. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-BROMOTETRAHYDROFURAN | 19311-37-6 [chemicalbook.com]

- To cite this document: BenchChem. [Introduction: The Strategic Importance of 3-Bromotetrahydrofuran in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b096772#3-bromotetrahydrofuran-reactivity-profile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com